molecular formula C17H14N4OS B10980456 N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide

N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide

Cat. No.: B10980456
M. Wt: 322.4 g/mol
InChI Key: DYHOJKWUYUTQOQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzimidazole and benzothiazole moieties These structures are known for their biological activities and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide typically involves the formation of the benzimidazole and benzothiazole rings followed by their coupling through a propanamide linker. Common synthetic routes may include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzothiazole: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole and benzothiazole intermediates through a propanamide linker, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzimidazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to the biological activities of benzimidazole and benzothiazole derivatives.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide would depend on its specific application. Generally, compounds containing benzimidazole and benzothiazole rings can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic activities.

    Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide is unique due to the combination of both benzimidazole and benzothiazole moieties in a single molecule. This dual functionality could provide synergistic effects and broaden its range of applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H14N4OS/c22-15(21-17-19-11-5-1-2-6-12(11)20-17)9-10-16-18-13-7-3-4-8-14(13)23-16/h1-8H,9-10H2,(H2,19,20,21,22)

InChI Key

DYHOJKWUYUTQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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